
Pac-1
Descripción general
Descripción
Métodos De Preparación
Pac-1 is synthesized through a multi-step chemical process. The synthetic route involves the formation of the key intermediate, 2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enyl-phenyl)methylideneamino]acetamide. This intermediate is then subjected to various reaction conditions to yield the final product . The industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis for larger-scale production.
Análisis De Reacciones Químicas
Pac-1 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Aplicaciones Científicas De Investigación
Pac-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a research tool to study programmed cell death and the activation of procaspase-3.
Biology: It is employed in biological studies to understand the mechanisms of apoptosis and the role of caspases in cell death.
Medicine: this compound has shown promise as an anti-cancer agent, particularly in the treatment of glioblastoma and other malignancies.
Industry: While its industrial applications are not as well-documented, this compound’s role in research and development makes it a valuable compound for pharmaceutical and biotechnology industries.
Mecanismo De Acción
Pac-1 exerts its effects by activating procaspase-3, an inactive form of the executioner protein caspase-3, which is stored in cells. This compound activates procaspase-3 by chelating zinc, thus relieving the zinc-mediated inhibition. This allows procaspase-3 to become an active enzyme, which can then cleave another molecule of procaspase-3 to active caspase-3. Caspase-3 can further activate other molecules of procaspase-3 in the cell, causing an exponential increase in caspase-3 concentration. This cascade of events leads to rapid apoptosis of the cancerous cells .
Comparación Con Compuestos Similares
Pac-1 is unique in its ability to selectively activate procaspase-3 and induce apoptosis in cancer cells. Similar compounds include:
This compound’s unique mechanism of action and its ability to cross the blood-brain barrier make it a promising candidate for the treatment of brain cancers and other malignancies .
Actividad Biológica
Procaspase-activating compound 1 (PAC-1) is a synthetic small molecule that has garnered significant attention for its potential as an anti-cancer agent. Discovered in the early 2000s, this compound selectively induces apoptosis in cancer cells by activating procaspase-3, a precursor to the executioner caspase-3, which plays a crucial role in programmed cell death. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and clinical implications.
This compound operates primarily through the chelation of zinc ions , which inhibits procaspase-3 activity. By removing this inhibition, this compound facilitates the conversion of procaspase-3 into active caspase-3, leading to an increase in apoptotic signaling within cancer cells. The compound also stabilizes hypoxia-inducible factor 1α (HIF1α), contributing to DNA damage and cell cycle arrest in cancerous cells .
Key Mechanisms:
- Zinc Chelation : this compound binds to zinc ions that inhibit procaspase-3, allowing for its activation .
- HIF1α Stabilization : The compound enhances HIF1α levels by blocking its hydroxylation, leading to increased expression of target genes associated with survival and proliferation under hypoxic conditions .
- Induction of DNA Damage : Following this compound treatment, there is a notable increase in DNA damage markers and cell cycle arrest at the G1/S phase .
Research Findings
Numerous studies have explored the efficacy and safety of this compound across various cancer types. Below is a summary of significant findings:
Case Study 1: Human Clinical Trials
A Phase I clinical trial evaluated this compound's safety and maximum tolerated dose in patients with advanced solid tumors. The trial confirmed that this compound effectively crosses the blood-brain barrier, making it a viable candidate for treating brain cancers. Participants exhibited varying responses, with some showing signs of tumor regression .
Case Study 2: In Vitro Studies
In vitro studies using various cancer cell lines demonstrated that this compound induces apoptosis through caspase activation. These studies highlighted that the compound's effectiveness varies across different types of cancer, with notable efficacy observed in glioblastoma and other aggressive malignancies .
Propiedades
Número CAS |
315183-21-2 |
---|---|
Fórmula molecular |
C23H28N4O2 |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28) |
Clave InChI |
YQNRVGJCPCNMKT-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C[NH+]2CCN(CC2)CC3=CC=CC=C3)[O-] |
SMILES isomérico |
C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
SMILES canónico |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O |
Apariencia |
Solid powder |
Pictogramas |
Irritant; Environmental Hazard |
Pureza |
>98% |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PAC1; PAC 1; PAC1; VO-100; VO100; VO 100; procaspase activating compound-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PAC-1?
A1: this compound induces apoptosis in cancer cells primarily by chelating labile inhibitory zinc ions from procaspase-3, leading to its activation. [, , , ]
Q2: What are the downstream effects of this compound-mediated procaspase-3 activation?
A2: Activated caspase-3 initiates a cascade of events characteristic of apoptosis, including cleavage of poly (ADP-ribose) polymerase (PARP), DNA fragmentation, and ultimately, cell death. [, ]
Q3: Does this compound activate other zinc-dependent enzymes besides procaspase-3?
A3: Research suggests that this compound exhibits selectivity for procaspase-3 and does not significantly activate other zinc-dependent enzymes. []
Q4: What is the role of the endoplasmic reticulum (ER) in this compound-induced apoptosis at high concentrations?
A4: At high concentrations, this compound can induce ER stress, leading to apoptosis via a distinct pathway involving altered intracellular calcium concentration and unique morphological changes. []
Q5: What is the molecular formula and weight of this compound?
A5: The provided research papers do not disclose the specific molecular formula and weight of this compound.
Q6: Is there any spectroscopic data available for this compound?
A6: The research papers do not provide detailed spectroscopic data for this compound.
Q7: Have any computational studies been performed to understand this compound interactions?
A7: Yes, molecular docking simulations have been utilized to investigate the potential binding site of this compound on its target protein, metacaspase-3 (TcMCA3), in Trypanosoma cruzi. []
Q8: How do structural modifications of this compound impact its activity and potency?
A8: Research has focused on modifying this compound to improve its pharmacokinetic properties. For example, blocking metabolically vulnerable sites led to the development of analogues with enhanced metabolic stability and tolerability in mice. [] These analogues displayed comparable anticancer activity to this compound in cell culture but had longer elimination half-lives and greater area under the curve values in mice.
Q9: What is known about the stability of this compound?
A10: this compound exhibits limitations in its in vivo half-life, which prompted the development of more stable analogues. Modifications to block metabolically labile sites resulted in compounds with enhanced metabolic stability in liver microsomes. []
Q10: Does this compound affect the pharmacokinetics of other drugs?
A12: In a Phase 1b clinical trial, this compound did not appear to affect the pharmacokinetics of entrectinib. []
Q11: Is there a correlation between this compound pharmacokinetics and patient response?
A13: Mathematical modeling studies suggest that patients with high this compound elimination rates might require more aggressive dosing regimens of this compound and TRAIL for therapeutic efficacy compared to those with normal elimination rates. []
Q12: What types of cancer cells are sensitive to this compound?
A14: this compound has shown efficacy against various cancer cell lines, including prostate cancer, lymphoma, leukemia, glioma, and uveal melanoma. [, , , , , ]
Q13: What is the evidence of this compound activity in animal models of cancer?
A15: this compound has demonstrated antitumor activity in murine xenograft models when administered orally or implanted subcutaneously. [, ] It has also shown promising results in combination with doxorubicin in murine models of osteosarcoma and lymphoma, leading to tumor regression and enhanced survival. []
Q14: Has this compound been evaluated in clinical trials?
A16: Yes, a derivative of this compound, S-PAC-1, showed positive effects in a Phase I clinical trial in dogs with lymphoma. [] this compound itself has also entered a Phase I clinical trial in human cancer patients. [, , ] A Phase 1b study of this compound in combination with entrectinib for metastatic uveal melanoma has been completed, demonstrating tolerability and preliminary signals of activity. []
Q15: Is there evidence of synergy between this compound and other chemotherapeutics?
A17: Yes, this compound has demonstrated synergistic activity with various chemotherapeutics, including doxorubicin and temozolomide, in both in vitro and in vivo models. [, , ]
Q16: How does this compound affect normal cells compared to cancer cells?
A18: this compound exhibits some level of selectivity for cancer cells. For instance, B-PAC-1 (a this compound analog) induced higher levels of cell death in chronic lymphocytic leukemia (CLL) cells compared to normal peripheral blood mononuclear cells or B cells. []
Q17: Are there known mechanisms of resistance to this compound?
A19: While specific resistance mechanisms have not been fully elucidated, studies suggest that mutations in caspase-3 that disrupt zinc-binding sites might confer resistance to this compound-induced apoptosis. []
Q18: Are there any specific drug delivery strategies being explored for this compound?
A21: While specific drug delivery strategies are not extensively discussed in the provided research, the blood-brain barrier permeability of this compound is highlighted as an advantage for treating brain cancers like glioblastoma. [, ]
Q19: Are there any known biomarkers to predict response to this compound therapy?
A22: High procaspase-3 expression levels in tumors are considered a potential biomarker for predicting response to this compound therapy. [, ]
Q20: What analytical techniques have been used to study this compound?
A20: Various techniques have been employed, including:
- Flow cytometry: To assess platelet activation markers like this compound and CD62P. [, , , , , , , ]
- MTT assay: To determine cell viability and assess the cytotoxic effects of this compound. []
- Western blotting: To analyze protein expression levels, including procaspase-3 and its cleaved, active form. [, ]
- Reverse transcription-polymerase chain reaction (RT-PCR): To measure mRNA expression levels of target genes. []
- ELISA: To measure the concentration of specific proteins, such as platelet factor 4 (PF4). []
- High-performance liquid chromatography (HPLC): To determine the content and purity of this compound hydrochloride. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.